molecular formula C21H18O2S B1587632 2-(Tritylthio)acetic acid CAS No. 34914-36-8

2-(Tritylthio)acetic acid

Cat. No. B1587632
Key on ui cas rn: 34914-36-8
M. Wt: 334.4 g/mol
InChI Key: RYRPHZROJNDXEV-UHFFFAOYSA-N
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Patent
US04673562

Procedure details

A mixture of distilled mercaptoacetic acid (20.87 g, 0.23 mmol), triphenylmethanol (60.0 g, 0.23 mol) and glacial acetic acid (200 ml) was heated to 70° C. Boron trifluoride etherate (32 ml, 0.25 mol) was added and the resulting brown mixture was stirred for 45 minutes at room temperature. The reaction mixture was then poured into water (500 ml), depositing a buff, granular solid which was filtered off, washed well with water then ether, and dried to give compound (V) (49.67 g, 67%). A further crop (12.27 g, 16%) was recovered from the ether washings, purified by recrystallization from benzene/hexanes. Both crops were homogeneous by TLC, mp 158.5°-160°.
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1([C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O)(=O)C.B(F)(F)F.CCOCC>O>[C:6]1([C:12]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[S:1][CH2:2][C:3]([OH:5])=[O:4])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20.87 g
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting brown mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether, and dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(SCC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.67 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 64574.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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